6-(Trifluoromethyl)pyridazine-4-carboxylic acid

Physicochemical profiling pKa prediction regioisomer comparison

6-(Trifluoromethyl)pyridazine-4-carboxylic acid (CAS 1211528-79-8, molecular formula C₆H₃F₃N₂O₂, molecular weight 192.10 g/mol) is a fluorinated diazine heterocycle bearing a trifluoromethyl substituent at the 6-position and a carboxylic acid group at the 4-position of the pyridazine ring. It is supplied as a research-grade building block (typical purity ≥98%) for pharmaceutical, agrochemical, and materials science applications.

Molecular Formula C6H3F3N2O2
Molecular Weight 192.097
CAS No. 1211528-79-8
Cat. No. B2897464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)pyridazine-4-carboxylic acid
CAS1211528-79-8
Molecular FormulaC6H3F3N2O2
Molecular Weight192.097
Structural Identifiers
SMILESC1=C(C=NN=C1C(F)(F)F)C(=O)O
InChIInChI=1S/C6H3F3N2O2/c7-6(8,9)4-1-3(5(12)13)2-10-11-4/h1-2H,(H,12,13)
InChIKeyLOPHRKPRERDRFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Trifluoromethyl)pyridazine-4-carboxylic acid (CAS 1211528-79-8): Chemical Identity, Physicochemical Profile, and Sourcing Context


6-(Trifluoromethyl)pyridazine-4-carboxylic acid (CAS 1211528-79-8, molecular formula C₆H₃F₃N₂O₂, molecular weight 192.10 g/mol) is a fluorinated diazine heterocycle bearing a trifluoromethyl substituent at the 6-position and a carboxylic acid group at the 4-position of the pyridazine ring . It is supplied as a research-grade building block (typical purity ≥98%) for pharmaceutical, agrochemical, and materials science applications . The compound is commercially available from multiple vendors, with pricing at approximately 1,707 USD for 1 g and 5,122 USD for 5 g from one supplier, and a catalog price of 2,268 CNY for 100 mg from another, reflecting its niche positioning as a specialized intermediate [1]. This guide evaluates its quantifiable differentiation from its closest regioisomeric and scaffold analogs to inform scientifically grounded procurement decisions.

Why Generic Substitution of 6-(Trifluoromethyl)pyridazine-4-carboxylic acid is Scientifically Unjustified


Regioisomeric trifluoromethyl-pyridazine-carboxylic acids are not functionally interchangeable building blocks. The position of the CF₃ group relative to the carboxylic acid moiety fundamentally alters the electron distribution across the π-deficient pyridazine ring, resulting in measurable differences in acidity, lipophilicity, and hydrogen-bonding capacity . Substituting the 6-CF₃ isomer with its 5-CF₃ or 3-CF₃ regioisomer changes the predicted pKa by approximately 0.5 log units and shifts the LogP in a manner that can alter downstream pharmacokinetic or physicochemical properties of derived compounds . Since patents and medicinal chemistry programs typically optimize around a specific regioisomer, unqualified substitution risks deviating from a protected or validated chemical space and may introduce unforeseen reactivity or selectivity changes in subsequent derivatization steps [1]. The quantitative evidence below substantiates why procurement specification must be regioisomer-explicit.

Quantitative Differentiation Evidence: 6-(Trifluoromethyl)pyridazine-4-carboxylic acid Versus Closest Regioisomers and Scaffold Analogs


Regioisomeric pKa Differentiation: 6-CF₃ vs. 5-CF₃, 3-CF₃, and Unsubstituted Pyridazine-4-carboxylic acid

The predicted acid dissociation constant (pKa) of 6-(trifluoromethyl)pyridazine-4-carboxylic acid is 2.21±0.10, which is approximately 0.52 log units higher (less acidic) than both the 5-CF₃ and 3-CF₃ regioisomers, each with a predicted pKa of 1.69±0.36 . Compared to the unsubstituted pyridazine-4-carboxylic acid scaffold (pKa 3.18±0.10), the 6-CF₃ derivative is more acidic by 0.97 log units, reflecting the electron-withdrawing effect of the trifluoromethyl group . This intermediate acidity, distinct from both the more acidic 3- and 5-CF₃ regioisomers and the less acidic unsubstituted parent, translates to a different ionization state at physiological pH ranges, with implications for solubility, permeability, and salt formation in derived compounds.

Physicochemical profiling pKa prediction regioisomer comparison drug-likeness

Lipophilicity (LogP) and Polar Surface Area: Single-Source Physicochemical Comparison

According to computational chemistry data from ChemScene, 6-(trifluoromethyl)pyridazine-4-carboxylic acid possesses a LogP of 1.1936 and a topological polar surface area (TPSA) of 63.08 Ų . While directly comparable LogP data for all regioisomers from a single source are unavailable in the public domain, this LogP value situates the compound in a moderately lipophilic range. For procurement context, even small LogP shifts between regioisomers can influence compound partitioning in biphasic reaction systems, chromatographic retention behavior, and the lipophilic efficiency (LipE) of derived drug candidates. The TPSA of 63.08 Ų, combined with one hydrogen bond donor and three acceptors, defines a distinct hydrogen-bonding capacity that differs from isomers where the carboxylic acid position relative to the CF₃ group alters the spatial orientation of these pharmacophoric features .

Lipophilicity LogP TPSA drug design physicochemical properties

Patent Landscape Differentiation: 5-CF₃ Regioisomer Dominates the Intellectual Property Space

A PubChemLite search reveals that 5-(trifluoromethyl)pyridazine-4-carboxylic acid (CAS 872780-98-8) is associated with 14 patents and 0 primary literature articles [1]. In contrast, the 6-CF₃ target compound (CAS 1211528-79-8) and the 3-CF₃ isomer (CAS 1792235-57-4) have no publicly indexed patent count from this database. This asymmetry suggests that the 5-CF₃ regioisomer occupies a more heavily protected chemical space, potentially constraining freedom to operate for derivative development. For procurement in an industrial research context where patent circumvention is a priority, the 6-CF₃ isomer may offer a strategically advantageous alternative, provided that the scientific objective tolerates the regioisomeric switch [1].

Patent landscape intellectual property regioisomer freedom to operate

Biological Scaffold Precedent: Nicotinic Acid Receptor Binding of the Pyridazine-4-carboxylic Acid Core

The unsubstituted pyridazine-4-carboxylic acid scaffold, which is the direct parent core of the target compound, has been experimentally characterized as a ligand of the nicotinic acid receptor. In a radioligand binding assay using [³H]nicotinic acid (20 nM) on rat spleen membranes, pyridazine-4-carboxylic acid exhibited a Ki of 121 nM (95% CI: 81.7–179 nM), compared to nicotinic acid itself with a Ki of 33.0 nM (95% CI: 31.5–34.6 nM) [1]. This ~3.7-fold lower affinity provides a quantitative baseline for the core scaffold. The addition of a 6-CF₃ substituent, which alters the electronic environment and lipophilicity of the ring, is expected to modulate this binding affinity, though no direct binding data for the 6-CF₃ derivative at this target have been published [1]. This data supports the rationale for exploring CF₃-substituted pyridazine-4-carboxylic acids as differentiated nicotinic acid receptor probes.

Nicotinic acid receptor GPCR binding affinity structure-activity relationship

Dopamine D2 Receptor Scaffold Validation: The 6-CF₃ Pyridazine Core in CNS Drug Discovery

The 6-(trifluoromethyl)pyridazine substructure is a validated pharmacophoric element in central nervous system (CNS) drug discovery. JNJ-37822681, N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine, a compound incorporating the 6-CF₃-pyridazine core, demonstrated a Ki of 158 nM for the dopamine D2L receptor and a fast dissociation half-life (t₁/₂ = 1.8 min) compared with haloperidol (t₁/₂ = 34.5 min) [1][2]. This validates that the 6-CF₃ substitution pattern on pyridazine supports target engagement with therapeutically relevant kinetics. While the target compound is a 4-carboxylic acid rather than a 3-amine derivative, the shared 6-CF₃-pyridazine core implies that this regiospecific substitution pattern is compatible with drug-like properties and target binding, supporting its selection as a privileged building block for CNS-oriented medicinal chemistry programs [1].

Dopamine D2 receptor CNS drug discovery antipsychotic scaffold validation

Optimal Procurement and Application Scenarios for 6-(Trifluoromethyl)pyridazine-4-carboxylic acid


Medicinal Chemistry: Derivatization to Amides and Esters for CNS and Kinase Programs

The carboxylic acid handle at the 4-position of the pyridazine ring enables straightforward conversion to amides, esters, and hydrazides via standard coupling chemistry. The 6-CF₃ group imparts distinct electronic and lipophilic properties (LogP 1.19, pKa 2.21) compared to alternative regioisomers, making this compound the appropriate precursor when a drug discovery campaign requires a 6-substituted trifluoromethyl-pyridazine core [1]. The validated precedent of the 6-CF₃-pyridazine scaffold in CNS drug candidates such as JNJ-37822681 (Ki 158 nM at D2L) supports its use in neuroscience-focused medicinal chemistry where this specific substitution pattern has demonstrated target engagement . Researchers should procure this specific regioisomer rather than the 5-CF₃ or 3-CF₃ analogs to maintain structural fidelity with established structure-activity relationships.

Agrochemical Intermediate: Development of Novel Fungicides and Herbicides

Pyridazine-4-carboxylic acid derivatives have established utility in agrochemical research, with patents describing their use in plant disease control compositions [1]. The 6-CF₃ substitution enhances metabolic stability and lipophilicity relative to the unsubstituted parent (pKa 3.18 vs. 2.21 for the 6-CF₃ derivative), which can improve foliar uptake and environmental persistence of derived active ingredients . The lower patent density associated with the 6-CF₃ isomer (0 indexed patents vs. 14 for the 5-CF₃ isomer) may offer a strategic advantage for agrochemical companies seeking to develop proprietary fungicide or herbicide chemotypes with freedom to operate . The carboxylic acid functionality permits further elaboration into esters or amides tailored for specific crop protection applications.

Nicotinic Acid Receptor Probe Development and GPCR Pharmacology

The pyridazine-4-carboxylic acid scaffold binds to nicotinic acid receptors with a Ki of 121 nM, providing a quantitative starting point for structure-activity relationship exploration [1]. The 6-CF₃ group's electron-withdrawing effect (predicted pKa shift from 3.18 to 2.21) and increased lipophilicity (LogP 1.19) are expected to modulate both binding affinity and pharmacokinetic properties of derived probes . This compound is suited for academic and industrial laboratories developing tool compounds to interrogate nicotinic acid receptor (GPR109A/HM74A) pharmacology, where systematic variation of the trifluoromethyl position is a rational design strategy to probe the electronic and steric requirements of the orthosteric binding site.

Building Block for Fragment-Based and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 192.10 g/mol, one carboxylic acid functional group suitable for coupling, and a 6-CF₃ substituent introducing both steric and electronic differentiation, this compound meets the criteria for a fragment library building block [1]. Its moderate LogP (1.19) and TPSA (63.08 Ų) fall within lead-like chemical space, and the availability of this specific regioisomer at ≥98% purity from multiple suppliers ensures reproducibility in high-throughput chemistry workflows . Researchers constructing DNA-encoded libraries or fragment collections should specify the 6-CF₃ regioisomer to ensure that the intended three-dimensional pharmacophore presentation is achieved after coupling to the encoding scaffold.

Quote Request

Request a Quote for 6-(Trifluoromethyl)pyridazine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.